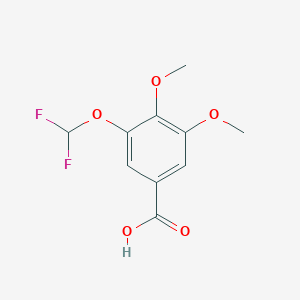

3-(Difluoromethoxy)-4,5-dimethoxybenzoicacid

Beschreibung

Chemical Structure: 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid (C₁₀H₁₀F₂O₅) is a substituted benzoic acid derivative featuring a difluoromethoxy group (–O–CF₂H) at position 3 and methoxy groups (–OCH₃) at positions 4 and 5 (Figure 1).

For example, 2-(3-(1-benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is a known impurity in the Alzheimer’s drug Donepezil, underscoring its relevance in pharmaceutical quality control .

Eigenschaften

Molekularformel |

C10H10F2O5 |

|---|---|

Molekulargewicht |

248.18 g/mol |

IUPAC-Name |

3-(difluoromethoxy)-4,5-dimethoxybenzoic acid |

InChI |

InChI=1S/C10H10F2O5/c1-15-6-3-5(9(13)14)4-7(8(6)16-2)17-10(11)12/h3-4,10H,1-2H3,(H,13,14) |

InChI-Schlüssel |

LYCOURSGVSSEJW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC(=C1)C(=O)O)OC(F)F)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of 4,5-dimethoxybenzoic acid with difluoromethylating agents under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of more cost-effective reagents and solvents, as well as the implementation of continuous flow processes to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing Smad2/3 phosphorylation levels. This inhibition can lead to decreased expression of proteins involved in fibrosis, such as α-SMA and collagen I .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Methoxy-Substituted Benzoic Acids

3,4,5-Trimethoxybenzoic Acid

- Structure : Methoxy groups at positions 3, 4, and 4.

- Properties: Steric crowding from three methoxy groups raises its enthalpy relative to monomethoxy analogs.

- Applications : Used in synthesizing antioxidants and anti-inflammatory agents.

3,4-Dimethoxybenzoic Acid (Veratric Acid)

- Structure : Methoxy groups at positions 3 and 3.

- Biodegradation : Metabolized by Pseudomonas sp. under both aerobic and anaerobic conditions via demethylation to protocatechuic acid (3,4-dihydroxybenzoic acid) .

- Applications : Found in plant extracts and used as a flavoring agent.

3,5-Dimethoxybenzoic Acid

- Structure : Methoxy groups at positions 3 and 5.

- Properties : Forms stable lanthanide complexes for luminescent materials. Its meta-substitution pattern reduces steric hindrance compared to ortho-substituted analogs .

2,5-Dimethoxybenzoic Acid

- Structure : Methoxy groups at positions 2 and 5.

- Applications: Key intermediate in synthesizing Galbulimima alkaloids and fluorenones .

Fluorinated Analogues

4-(Difluoromethoxy)benzoic Acid Derivatives

- Structure : Difluoromethoxy group at position 4 (e.g., 4-(difluoromethoxy)benzyl bromide).

- Properties : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, improving membrane permeability .

3-(Difluoromethoxy)cinnamic Acid

- Structure : Difluoromethoxy group attached to a cinnamic acid backbone.

- Applications : Used in synthesizing fluorinated polymers and bioactive molecules .

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Acidity and Reactivity :

- The carboxylic acid group dominates acidity (pKa ~2–3). Substituents influence electronic effects: electron-withdrawing groups (e.g., –CF₂H) increase acidity, while methoxy groups (–OCH₃) decrease it via electron donation .

- Fluorine in the difluoromethoxy group enhances thermal stability and resistance to enzymatic degradation compared to non-fluorinated analogs .

Biologische Aktivität

3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid is a compound notable for its unique structural features, including two methoxy groups and a difluoromethoxy group attached to a benzoic acid framework. This specific arrangement may enhance its solubility and biological activity compared to similar compounds. The molecular formula is C12H12F2O5, with a molecular weight of approximately 258.22 g/mol. The biological activity of this compound has been the subject of various studies, indicating potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

The presence of the difluoromethoxy group enhances the compound's chemical properties, making it an interesting candidate for medicinal chemistry. The synthesis of 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid can be achieved through several methods, including nucleophilic substitution reactions where the difluoromethoxy group can be substituted by nucleophiles.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities:

- Anti-inflammatory Effects : Compounds structurally related to 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

In Vitro Studies

- Inhibition of Cell Viability : A study on related compounds indicated that they could inhibit the viability of lung cancer cell lines (A549 and H1299) when treated with varying concentrations (50, 100, 200 µM) for 24 hours. Results showed significant reductions in cell viability compared to control groups .

- Epithelial-Mesenchymal Transition (EMT) : Another study demonstrated that treatment with related compounds could alleviate TGF-β1-induced EMT in A549 cells, indicating a mechanism through which these compounds may exert their anticancer effects .

In Vivo Studies

- Pulmonary Fibrosis Model : In a rat model of bleomycin-induced pulmonary fibrosis, treatment with 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid significantly reduced lung inflammation and fibrosis markers. Key findings included:

- Inflammatory Cytokine Reduction : The compound also reduced the levels of inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid from treated rats, further supporting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(Difluoromethoxy)benzoic acid | 4837-19-8 | 0.87 |

| 4-(Difluoromethoxy)benzoic acid | 4837-20-1 | 0.85 |

| 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | 1243391-44-7 | 0.85 |

| 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 | 0.84 |

| 3,4-Bis(difluoromethoxy)benzaldehyde | 127842-54-0 | 0.80 |

The uniqueness of 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid lies in its specific combination of substituents that may enhance its pharmacological profiles compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(difluoromethoxy)-4,5-dimethoxybenzoic acid, and how can reaction conditions be tailored to improve yield?

- The compound can be synthesized via nucleophilic substitution or esterification. For substitution reactions, polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity with nucleophiles like amines or thiols . Methoxy and difluoromethoxy groups require controlled reaction temperatures (40–60°C) to avoid dehalogenation. Post-synthetic purification via recrystallization (using ethanol/water mixtures) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- NMR : H and F NMR identify methoxy, difluoromethoxy, and aromatic proton environments (e.g., δ 3.8–4.2 ppm for OCH, δ 6.5–7.5 ppm for aromatic protons) .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS confirms molecular weight (MW: 274.2 g/mol) and detects impurities .

Q. How does the compound’s solubility profile influence formulation for biological assays?

- The carboxylic acid group confers moderate water solubility (0.5–1.2 mg/mL at pH 7.4), while lipophilic substituents (difluoromethoxy, methoxy) enhance membrane permeability. For in vitro studies, dissolve in DMSO (stock solutions ≤10 mM) and dilute in PBS .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictory bioactivity data in enzyme inhibition studies?

- Dose-response validation : Perform IC assays across multiple concentrations (1 nM–100 µM) to account for non-specific binding.

- Structural analogs : Compare activity with derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid, which lacks methoxy groups) to identify critical substituents .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to map binding interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacokinetic properties?

- Modify substituents : Replace methoxy groups with bulkier alkoxy chains (e.g., ethoxy) to evaluate steric effects on bioavailability .

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity (target LogP: 2–3) and reduce metabolic clearance .

Q. What analytical methods are suitable for detecting trace impurities in bulk synthesis?

- LC-MS/MS : Use a gradient elution (5–95% acetonitrile in 15 min) to separate impurities (e.g., des-methyl byproducts) with a detection limit of 0.1% .

- NMR spiking : Add reference standards (e.g., 4,5-dimethoxybenzoic acid) to identify residual reactants in H NMR spectra .

Q. How can metabolic stability in hepatic microsomes be assessed, and what structural modifications improve resistance to oxidation?

- In vitro assays : Incubate with human liver microsomes (1 mg/mL, NADPH cofactor) and monitor parent compound depletion via LC-MS over 60 min .

- Fluorine shielding : The difluoromethoxy group reduces CYP450-mediated oxidation compared to non-fluorinated analogs .

Contradictions and Mitigation

- Bioactivity variability : Differences in enzyme inhibition (e.g., acetylcholinesterase vs. COX-2) may arise from assay pH or buffer composition. Standardize protocols using reference inhibitors (e.g., donepezil for acetylcholinesterase) .

- Synthetic byproducts : Trace methyl esters (from incomplete hydrolysis) can skew bioassay results. Confirm hydrolysis completeness via C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.